(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
Ac-VEID-AMC (ammonium acetate salt) is a fluorogenic substrate based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis. It is also cleaved by related proteases, including caspase-8. Caspase activity can be quantified by fluorescent detection of free 7-amino-4-methylcoumarin, which is excited at 340-360 nm and emits at 440-460 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-VEID-AMC involves the coupling of N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine with ammonium acetate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL .
Industrial Production Methods: Industrial production methods for Ac-VEID-AMC are not widely documented. the compound is generally produced in research laboratories and supplied by chemical companies for scientific research purposes .
Chemical Reactions Analysis
Types of Reactions: Ac-VEID-AMC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-6 and related proteases such as caspase-8 .
Common Reagents and Conditions:
Reagents: Caspase-6, caspase-8, and other related proteases.
Conditions: The reactions typically occur under physiological conditions, with the substrate being excited at 340-360 nm and emitting fluorescence at 440-460 nm
Major Products: The major product formed from the cleavage of Ac-VEID-AMC is free 7-amino-4-methylcoumarin .
Scientific Research Applications
Ac-VEID-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorogenic substrate for detecting caspase-6 activity during apoptosis. This makes it valuable for studying cell death mechanisms and related processes .
Applications in Chemistry:
- Used as a substrate in enzymatic assays to study protease activity.
Applications in Biology:
- Employed in apoptosis research to quantify caspase-6 activity.
- Utilized in cell biology to study the mechanisms of cell death.
Applications in Medicine:
- Applied in cancer research to understand the role of caspases in tumor cell apoptosis.
- Used in drug discovery to screen for potential inhibitors of caspase activity.
Applications in Industry:
Mechanism of Action
Ac-VEID-AMC exerts its effects by serving as a substrate for caspase-6 and related proteases. Upon cleavage by these enzymes, the compound releases free 7-amino-4-methylcoumarin, which can be detected by its fluorescence. This allows for the quantification of caspase activity and the study of apoptosis mechanisms .
Molecular Targets and Pathways:
Molecular Targets: Caspase-6, caspase-8, and related proteases.
Pathways Involved: Apoptosis pathways, particularly those involving the cleavage of lamin A
Comparison with Similar Compounds
- Ac-DEVD-AMC
- Ac-IETD-AMC
- Ac-LEHD-AMC (specific for caspase-9)
These compounds share similar applications in apoptosis research but differ in their specificity for various caspases .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXIJZDGCJEANV-YPBMFZGESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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